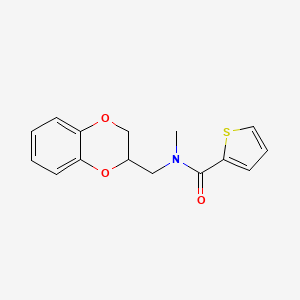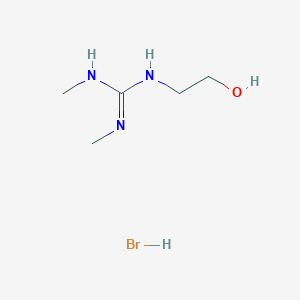![molecular formula C15H19N3O4 B7545419 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, also known as PIPER, is a chemical compound that has been widely used in scientific research. PIPER is a piperazine derivative that has been synthesized for its potential as a therapeutic agent in various diseases.
科学的研究の応用
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been studied for its potential as an antiviral and antibacterial agent.
作用機序
The mechanism of action of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the inhibition of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in cancer progression. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have anti-inflammatory effects and has been studied for its potential as an anti-inflammatory agent.
実験室実験の利点と制限
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is also stable and has a long shelf-life, making it easy to store and transport. However, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has some limitations for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has shown potential as a therapeutic agent in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be modified to improve its solubility and reduce its toxicity, making it more useful in lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be conjugated to other molecules to target specific cells or tissues, making it more effective in treating diseases. Further studies are needed to determine the full potential of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one as a therapeutic agent.
Conclusion:
In conclusion, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride and piperazine. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has various biochemical and physiological effects and has been studied for its potential as an anti-inflammatory agent. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, including clinical trials and modifications to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with piperazine to form 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been optimized to improve yield and purity.
特性
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13-11(3-1-5-16-13)14(20)17-6-8-18(9-7-17)15(21)12-4-2-10-22-12/h1,3,5,12H,2,4,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODZIRFTKJRDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)


![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)